2-Amino-2-hydroxymethylindane 2-Amino-2-hydroxymethylindane
Brand Name: Vulcanchem
CAS No.: 136834-85-0
VCID: VC21254277
InChI: InChI=1S/C10H13NO/c11-10(7-12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-7,11H2
SMILES: C1C2=CC=CC=C2CC1(CO)N
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol

2-Amino-2-hydroxymethylindane

CAS No.: 136834-85-0

Cat. No.: VC21254277

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-hydroxymethylindane - 136834-85-0

Specification

CAS No. 136834-85-0
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
IUPAC Name (2-amino-1,3-dihydroinden-2-yl)methanol
Standard InChI InChI=1S/C10H13NO/c11-10(7-12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-7,11H2
Standard InChI Key KWGNCGJHXQVIOE-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2CC1(CO)N
Canonical SMILES C1C2=CC=CC=C2CC1(CO)N

Introduction

Chemical Structure and Properties

Structural Information

2-Amino-2-hydroxymethylindane possesses a unique structure that combines an indane skeleton with amino and hydroxymethyl functionalities at the C-2 position. The molecular structure allows for potential chirality at this carbon center, making it valuable for asymmetric applications.

Table 1: Structural and Physical Properties of 2-Amino-2-hydroxymethylindane

PropertyValue
IUPAC Name(2-amino-1,3-dihydroinden-2-yl)methanol
Molecular FormulaC₁₀H₁₃NO
Molecular Weight163.22 g/mol
CAS Number136834-85-0
SMILESC1C2=CC=CC=C2CC1(CO)N
InChIInChI=1S/C10H13NO/c11-10(7-12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-7,11H2
InChIKeyKWGNCGJHXQVIOE-UHFFFAOYSA-N
Physical AppearanceWhite to light beige powder

The compound features a bicyclic structure with a benzene ring fused to a five-membered ring containing the amino and hydroxymethyl substituents at position 2 . This structural arrangement provides several opportunities for chemical interactions and modifications, making it a versatile scaffold for further synthetic transformations.

Physical and Chemical Properties

While comprehensive physical property data specific to 2-Amino-2-hydroxymethylindane is limited in the available literature, its properties can be partially inferred from its structural features and similar compounds:

Table 2: Physical and Chemical Properties of 2-Amino-2-hydroxymethylindane

PropertyDescription
SolubilityLikely soluble in organic solvents such as methanol, ethanol, and chloroform
Melting PointNot definitively reported in available literature
Boiling PointNot definitively reported in available literature
pKaExpected to have basic properties due to the amino group
StabilityMay be air sensitive; recommended storage under inert atmosphere
ReactivityReactive at both the amino and hydroxyl functional groups

The compound's reactivity is primarily determined by its amino and hydroxymethyl functional groups. The primary amine can participate in various reactions including acylation, alkylation, and condensations, while the hydroxyl group can undergo esterification, oxidation, and substitution reactions .

Synthesis Methods

Asymmetric Synthesis Considerations

Given its potential applications in asymmetric synthesis, the development of enantioselective routes to 2-Amino-2-hydroxymethylindane is of particular interest. The compound may be prepared through:

  • Chiral pool strategies starting from naturally occurring amino acids

  • Enzymatic resolutions of racemic mixtures

  • Asymmetric catalytic approaches using transition metal catalysts or organocatalysts

Applications

Role in Asymmetric Synthesis

2-Amino-2-hydroxymethylindane shows significant potential as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries physically block one trajectory of attack on an achiral substrate, thereby creating facial selectivity and enabling stereoselective reactions . The presence of both amino and hydroxyl groups in 2-Amino-2-hydroxymethylindane allows for multiple attachment points to substrates, potentially enhancing stereochemical control.

Table 3: Potential Applications in Asymmetric Synthesis

Application TypeDescription
Chiral AuxiliaryMay serve as a removable stereodirecting group in asymmetric transformations
Ligand PrecursorPotential precursor for chiral ligands in metal-catalyzed asymmetric reactions
Building BlockBuilding block for the synthesis of complex chiral molecules
Resolution AgentPossible application in the resolution of racemic mixtures
CategoryClassification
GHS ClassificationSkin irritation (Category 2)
Eye irritation (Category 2A)
Specific target organ toxicity - single exposure (Category 3), Respiratory system
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P264: Wash thoroughly after handling
P271: Use only outdoors or in a well-ventilated area
P280: Wear protective gloves/protective clothing/eye protection/face protection

Related Compounds and Structural Analogs

Comparison with Other Amino-Indane Derivatives

2-Amino-2-hydroxymethylindane belongs to a broader family of amino-indane derivatives, some of which have documented biological activities and synthetic applications. Notable related compounds include:

Table 5: Related Amino-Indane Derivatives

CompoundStructure DifferencesNotable Properties/Applications
(1S,2R)-(-)-cis-1-Amino-2-indanolAmino group at C-1, hydroxyl at C-2Used in the synthesis of heterocyclic compounds and as integrase inhibiting antiviral agents
2-Amino-2-methylindaneLacks hydroxymethyl group, has methyl insteadPotential dopaminergic activity
2-AminoindaneUnsubstituted at C-2 positionStudied for various pharmacological activities

The positional and functional group differences between these compounds significantly affect their chemical reactivity, biological properties, and synthetic utility.

Relationship to Other Chiral Auxiliaries

In the context of asymmetric synthesis, 2-Amino-2-hydroxymethylindane can be compared to other common chiral auxiliaries:

Table 6: Comparison with Other Chiral Auxiliaries

Chiral Auxiliary TypeKey FeaturesComparative Advantages/Disadvantages
Amino AlcoholsContains both N and O functionalitiesSimilar bifunctional nature to 2-Amino-2-hydroxymethylindane
α-EthylbenzylamineSimple chiral amine structureLess conformationally restricted than 2-Amino-2-hydroxymethylindane
OxazolidinonesCyclic structure with N and OMore established in literature, but potentially less versatile than bifunctional compounds

The rigidity of the indane scaffold in 2-Amino-2-hydroxymethylindane may provide enhanced conformational control compared to more flexible chiral auxiliaries, potentially resulting in higher levels of stereoselectivity in certain applications.

Current Research and Future Perspectives

Recent Developments

Current research involving 2-Amino-2-hydroxymethylindane and related structures focuses on:

  • Development of efficient synthetic routes, particularly those providing enantiopure material

  • Exploration of novel applications in catalysis and asymmetric synthesis

  • Investigation of potential biological activities

A recent publication (2025) mentions TFAA-mediated one-pot synthesis of chiral N-protected amino acid-derived 1,2,4-oxadiazoles and their antibacterial studies, which may have relevance to the chemistry of compounds like 2-Amino-2-hydroxymethylindane .

Future Research Directions

Several promising research directions for 2-Amino-2-hydroxymethylindane include:

  • Development of catalytic asymmetric methods for its synthesis

  • Exploration of its potential as a ligand for metal-catalyzed transformations

  • Investigation of its utility in the synthesis of biologically active compounds

  • Computational studies to better understand its conformational preferences and reactivity patterns

  • Potential applications in materials science or polymer chemistry

The bifunctional nature of 2-Amino-2-hydroxymethylindane, combined with its rigid indane backbone, suggests untapped potential in various fields of synthetic and medicinal chemistry.

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